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Compound of Interest

Compound Name: C21H19ClFN3O3S

Cat. No.: B12632252 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity profile of

Fluoxastrobin, a broad-spectrum strobilurin fungicide. The chemical formula C₂₁H₁₉ClFN₃O₃S

provided in the query is likely a typographical error, as the widely documented formula for

Fluoxastrobin is C₂₁H₁₆ClFN₄O₅[1][2][3]. This document is intended for researchers, scientists,

and drug development professionals, summarizing key toxicity data, experimental

methodologies, and mechanisms of action based on available public data.

Executive Summary
Fluoxastrobin is a fungicide used to control a variety of fungal diseases on a wide range of

agricultural crops and turf[4][5]. It functions by inhibiting mitochondrial respiration in fungi[5][6].

Toxicological assessments indicate that Fluoxastrobin has low acute toxicity via oral, dermal,

and inhalation routes[7][8]. The dog has been identified as the most sensitive species in

repeated-dose studies, with the liver being a primary target organ[4]. There is no evidence of

carcinogenicity, mutagenicity, neurotoxicity, or immunotoxicity[4][7].

Mechanism of Action: Mitochondrial Respiration
Inhibition
Fluoxastrobin belongs to the Quinone Outside Inhibitors (QoIs) class of fungicides, also known

as strobilurins[6]. Its mode of action involves the inhibition of the mitochondrial cytochrome-bc1
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complex, also known as Complex III, in the electron transport chain[5]. By binding to the Qo

site of this complex, Fluoxastrobin blocks the transfer of electrons from ubiquinone to

cytochrome c. This interruption of the electron transport chain halts the production of ATP, the

cell's primary energy source, ultimately leading to fungal cell death[5].

Figure 1: Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity endpoints for Fluoxastrobin based

on studies conducted in various species.

Table 1: Acute Toxicity of Fluoxastrobin

Study Type Species Endpoint Value Reference

Oral Rat LD₅₀ > 5000 mg/kg [1]

Dermal Rat LD₅₀ > 5000 mg/kg [1]

Inhalation Rat LC₅₀ > 2170 mg/m³

| Oral | Bobwhite Quail | LD₅₀ | > 2000 mg/kg |[2] |

Table 2: Subchronic and Chronic Toxicity Points of Departure
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Study
Duration

Species

NOAEL (No-
Observed-
Adverse-
Effect-
Level)

LOAEL
(Lowest-
Observed-
Adverse-
Effect-
Level)

Key Effects
at LOAEL

Reference

90-Day Dog
3.0
mg/kg/day

24
mg/kg/day

Reduced
body-
weight gain,
liver and
kidney
effects.

[4][7]

1-Year Dog
1.5

mg/kg/day

7.7 - 8.1

mg/kg/day

Body weight

reductions,

liver toxicity

(cholestasis).

[4][8]

| Reproduction | Rat | 1000 ppm (parental & offspring) | >10000 ppm (reproductive) |

Decreased body weights, delayed preputial separation. | |

Table 3: Ecotoxicity of Fluoxastrobin

Species Endpoint (96 hr) Value Reference

Rainbow Trout
(Oncorhynchus
mykiss)

LC₅₀ 0.44 mg/L [2]

Bluegill Sunfish

(Lepomis

macrochirus)

LC₅₀ 0.97 mg/L [2]

Common Carp

(Cyprinus carpio)
LC₅₀ 0.57 mg/L [2][9]

| Sheepshead Minnow (Cyprinodon variegatus) | LC₅₀ | > 1.374 mg/L |[9] |
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Summary of Toxicological Profile
Acute Toxicity: Fluoxastrobin exhibits low acute toxicity through oral, dermal, and inhalation

routes of exposure[7][8]. It is not a dermal irritant or sensitizer but can cause mild eye

irritation[7][8].

Subchronic and Chronic Toxicity: The dog is the most sensitive species in repeated-dose

studies[4]. The primary target organ is the liver, with effects such as cholestasis observed[4].

Kidney effects and reductions in body weight gain have also been noted at higher doses[7].

Carcinogenicity: Fluoxastrobin is classified as "Not Likely to be Carcinogenic to Humans"

based on the absence of treatment-related tumors in long-term studies in rats and mice[4][7].

Mutagenicity: It has tested negative in a battery of genotoxicity assays, indicating no concern

for mutagenicity[7].

Neurotoxicity: Studies have shown no indication that Fluoxastrobin is a neurotoxic

chemical[4][7][8].

Reproductive and Developmental Toxicity: No increased susceptibility to prenatal or

postnatal exposure has been observed. No effects on reproduction were noted, and

developmental effects were not seen in rat and rabbit studies[4][8].

Experimental Protocols
While full, detailed study reports are proprietary, the methodologies can be summarized based

on standard regulatory guidelines (e.g., OECD, EPA) that are typically followed for pesticide

registration.

5.1 Acute Oral Toxicity (LD₅₀) This study is generally performed according to OECD Guideline

423 (Acute Oral Toxicity – Acute Toxic Class Method).

Test Animals: Typically, young adult female rats are used.

Procedure: The test substance is administered in a single dose by gavage. Animals are

fasted prior to dosing. A stepwise procedure is used where the results of a small number of

animals determine the dosing for the next step.
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Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days.

Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated

dose that is expected to be lethal to 50% of the tested animals. For Fluoxastrobin, the LD₅₀

was greater than the limit dose of 5000 mg/kg[1].

5.2 90-Day Oral Toxicity Study (Subchronic) This study is generally performed according to

OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

Test Animals: Commonly conducted in rats and a non-rodent species, such as dogs[4][7].

Multiple dose groups and a control group are used.

Procedure: The test substance is administered daily via the diet or by gavage for 90 days.

Observations: Detailed observations are made, including clinical signs, body weight, food

consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed,

and tissues are examined microscopically.

Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-

Adverse-Effect-Level (LOAEL) are determined. For the 90-day dog study, the NOAEL was

3.0 mg/kg/day[4].

Figure 2: A generalized workflow for toxicological screening of a new chemical.

5.3 Carcinogenicity Study This study is generally performed according to OECD Guideline 451

(Carcinogenicity Studies).

Test Animals: Long-term studies (e.g., 18-24 months) are conducted in two rodent species,

typically rats and mice[4].

Procedure: The test substance is administered daily in the diet to several dose groups and a

control group for the majority of their lifespan.

Observations: Animals are monitored for clinical signs of toxicity and the development of

palpable masses. Body weight and food consumption are recorded regularly.
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Pathology: A complete histopathological examination of all organs and tissues from all

animals is performed to identify any neoplastic (tumorous) and non-neoplastic lesions.

Endpoint: The study aims to identify any potential for the substance to cause cancer.

Fluoxastrobin showed no evidence of carcinogenicity in these studies[4].

Conclusion
The preliminary toxicity screening of Fluoxastrobin reveals a profile of low acute toxicity. In

repeated-dose studies, the liver is the primary target organ, particularly in dogs. The compound

is not considered to be carcinogenic, mutagenic, neurotoxic, or a reproductive/developmental

toxicant at doses relevant to human exposure. This toxicological profile, established through a

comprehensive set of standardized studies, supports its registration and use as a fungicide

when applied according to safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12632252#preliminary-toxicity-screening-of-
c21h19clfn3o3s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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